molecular formula C15H20N2O2 B7931618 Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7931618
M. Wt: 260.33 g/mol
InChI Key: ZOGPRVKWMUKHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(S)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1401667-60-4) is a structurally complex molecule with a molecular formula of C₂₀H₂₉N₃O₃ and a molecular weight of 359.47 g/mol . It features a pyrrolidine ring substituted with a cyclopropyl-carbamic acid benzyl ester group and an amino-butyryl side chain.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-pyrrolidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPRVKWMUKHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Scaffold Formation

The pyrrolidine ring is typically constructed via ring-closing metathesis or condensation reactions . For example, cyclopropane-functionalized pyrrolidines can be synthesized by reacting γ-aminobutyric acid derivatives with cyclopropane carbonyl chloride under basic conditions. Alternatively, Michael addition of acrylates to enamines followed by intramolecular cyclization offers a stereoselective pathway.

Key Reaction Conditions:

  • Catalysts : Grubbs catalysts for metathesis.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–25°C for condensation; 60–80°C for metathesis.

Carbamate Esterification

The benzyl ester group is introduced via Steglich esterification , utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carbamic acid. This method achieves yields of 65–80% but requires rigorous purification to remove urea byproducts.

Modern Catalytic Approaches

Asymmetric Synthesis

Chiral resolution is critical for obtaining enantiopure products. Boc-protected intermediates are employed to control stereochemistry, followed by deprotection and benzylation. For instance, (R)-pyrrolidin-3-yl derivatives are synthesized using L-proline as a chiral auxiliary, achieving enantiomeric excess (ee) >98%.

Flow Chemistry

Industrial-scale production leverages continuous flow reactors to enhance efficiency. A patented method describes reacting pyrrolidine-3-carboxylic acid with cyclopropanecarbonyl chloride in a microreactor, achieving 92% conversion in 10 minutes.

Industrial Production Techniques

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes solvent recycling and catalyst recovery. Ethyl acetate and water biphasic systems reduce waste, while immobilized DMAP on silica gel allows catalyst reuse for up to five cycles.

Purification Strategies

Reverse-phase HPLC and flash chromatography are standard for isolating high-purity product (>99%). Silica gel columns eluted with heptane:ethyl acetate gradients (90:10 to 30:70) effectively separate byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Steglich Esterification65–8095–99High selectivityUrea byproduct removal required
Flow Chemistry85–9298–99Scalability, reduced reaction timeHigh initial equipment cost
Asymmetric Synthesis70–75>99Enantiomeric controlMulti-step, expensive chiral auxiliaries

Challenges and Solutions

Stereochemical Control

Racemization during benzylation is mitigated by using low-temperature conditions (-20°C) and non-polar solvents.

Byproduct Management

In situ quenching with acetic acid and extractive workup minimize impurities. For example, post-esterification, the reaction mixture is washed with 1M HCl and saturated NaHCO₃ to remove excess reagents.

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (CDCl₃, 400 MHz) δ 7.35–7.25 (m, 5H, benzyl), 4.55 (s, 2H, CH₂Ph), 3.80–3.60 (m, 1H, pyrrolidine).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile:water).

Purity Assessment

Mass spectrometry (MS) confirms molecular ion peaks at m/z 260.33 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in halogenated or nucleophilic derivatives .

Scientific Research Applications

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
Target: [(S)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl... C₂₀H₂₉N₃O₃ 359.47 Amino-butyryl, cyclopropyl Peptide-mimetic; enhanced metabolic stability due to cyclopropyl ring
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl... (205448-32-4) C₁₇H₂₁ClN₂O₃ 344.82 Chloro-acetyl Electrophilic chloro group; potential prodrug activation
3-[(CarboxyMethyl-cyclopropyl-amino)-Methyl]-pyrrolidine... (1353962-43-2) C₁₈H₂₄N₂O₄ 332.40 Carboxymethyl Enhanced hydrophilicity; hydrogen bonding capacity
[(R)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl... (1401665-71-1) C₁₇H₂₅N₃O₃ 319.41 Ethyl (replaces cyclopropyl) Reduced steric hindrance; altered receptor binding
Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester (1038350-84-3) C₁₃H₁₈N₂O₂ 234.29 No cyclopropyl or amino-butyryl Simplified structure; lower molecular weight

Functional and Pharmacological Differences

Electrophilic Reactivity: The chloro-acetyl analog (CAS 205448-32-4) introduces a reactive chlorine atom, enabling nucleophilic substitution reactions, which may be exploited in prodrug design . In contrast, the target compound’s amino-butyryl group supports hydrogen bonding, critical for target engagement in enzyme inhibition .

Solubility and Hydrophilicity : The carboxymethyl analog (CAS 1353962-43-2) exhibits increased hydrophilicity (logP = -0.1) due to its carboxylic acid group, enhancing aqueous solubility compared to the target compound’s logP (estimated ~2.5) .

Metabolic Stability : The cyclopropyl group in the target compound restricts molecular rotation, reducing susceptibility to cytochrome P450-mediated oxidation compared to the ethyl-substituted analog (CAS 1401665-71-1) .

Synthetic Considerations: highlights that benzyl ester bond formation is pH-sensitive, with optimal yields under acidic conditions (pH 4). This is critical for synthesizing the target compound and its analogs, particularly to avoid side reactions with amino or carboxyl groups .

Biological Activity

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C17H24N2O3C_{17}H_{24}N_{2}O_{3} and features:

  • Pyrrolidine Ring : Associated with neuroactive properties.
  • Carbamic Acid Moiety : Capable of interacting with various biological targets.
  • Benzyl Ester Component : Enhances lipophilicity, aiding cellular penetration.

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which are crucial in gene regulation, particularly in cancer and neurodegenerative diseases.
  • Neuroprotective Effects : The structure is linked to modulation of neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
  • Antioxidant Activity : It may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Summary of Biological Activities

Activity TypeDescription
AnticancerDemonstrated cytotoxic effects against various cancer cell lines.
NeuroprotectivePotential improvement in cognitive function by inhibiting AChE and BuChE.
AntioxidantAbility to scavenge free radicals, reducing oxidative stress.

Biological Assays and Efficacy

Various assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : Related pyrrolidine derivatives showed better cytotoxicity than standard treatments like bleomycin in hypopharyngeal tumor models.
  • Neuroprotection Studies : Indicated protection of neuronal cells from apoptosis induced by oxidative stress.

Case Studies

  • Cancer Therapy : A study involving similar pyrrolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, highlighting their potential as anticancer agents.
  • Alzheimer's Disease : Research showed dual inhibition of AChE and BuChE by a related compound, suggesting its potential for improving cognitive function in Alzheimer's patients.
  • Neuroprotective Studies : Findings indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Basic: What are the established synthetic routes for Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrrolidine ring via aminolysis of γ-butyrolactone derivatives under controlled pH and temperature (e.g., 60–80°C, anhydrous conditions) .
  • Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions, often using palladium catalysts .
  • Step 3: Carbamate bond formation via reaction with benzyl chloroformate in dichloromethane, monitored by TLC or HPLC for completion .
    Optimization: Critical parameters include inert atmosphere (N₂/Ar), solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies stereochemistry (e.g., R/S configuration at the pyrrolidine C3 position) and functional groups (cyclopropyl, carbamate) .
  • Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₇H₂₁N₂O₃) and detects impurities .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding biological interactions .

Basic: How does pH influence the stability of the benzyl ester bond in this compound?

Answer:

  • Acidic Conditions (pH 4–6): Promote ester bond hydrolysis, as observed in studies of similar carbamates. Stability assays using HPLC show degradation products (e.g., free carboxylic acid) after 24 hours .
  • Neutral Conditions (pH 7): Enhance interactions with amino groups in proteins, reducing ester reactivity .
    Methodology: Accelerated stability testing at varying pH (4–7.4) with LC-MS quantification of degradation .

Advanced: How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?

Answer:

  • Chiral Resolution: Use of (R)- or (S)-specific catalysts (e.g., Jacobsen’s catalyst) in asymmetric synthesis .
  • Analytical Validation: Chiral HPLC (e.g., Chiralpak AD-H column) confirms >99% enantiomeric excess .
    Biological Impact: Enantiomers may exhibit divergent binding affinities; e.g., (R)-forms show higher inhibition of protease targets in SPR assays .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., proteases) using crystal structures (PDB IDs) .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with pyrrolidine nitrogen .
    Validation: Correlation with in vitro IC₅₀ values from enzyme inhibition assays .

Advanced: How can contradictory data on optimal reaction yields (e.g., solvent effects) be resolved?

Answer:

  • Design of Experiments (DoE): Taguchi or factorial designs test solvent polarity (THF vs. DCM), temperature (25°C vs. 40°C), and catalyst loading .
  • Statistical Analysis: ANOVA identifies significant factors; e.g., DCM increases yield by 15% compared to THF in cyclopropane coupling .

Advanced: What methodologies identify biological targets and mechanisms of action?

Answer:

  • Target Deconvolution: CRISPR-Cas9 screening or affinity-based protein profiling (AfBPP) using biotinylated analogs .
  • Mechanistic Studies: Kinase inhibition profiling (Eurofins Panel) and transcriptomics (RNA-seq) reveal downstream pathways (e.g., MAPK) .

Advanced: How are degradation pathways analyzed under oxidative/stress conditions?

Answer:

  • Forced Degradation Studies: Exposure to H₂O₂ (oxidative), UV light (photolytic), and heat (40–60°C) .
  • HPLC-QTOF: Identifies major degradation products (e.g., cyclopropane ring-opened derivatives) .

Basic: Which functional groups are critical for its pharmacological activity?

Answer:

  • Cyclopropyl Group: Enhances metabolic stability (confirmed by microsomal assays) .
  • Pyrrolidine Nitrogen: Participates in hydrogen bonding with catalytic residues (validated by X-ray co-crystallography) .
  • Benzyl Ester: Acts as a prodrug moiety, cleaved by esterases in vivo .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs?

Answer:

  • Analog Synthesis: Systematic modification of substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) .
  • Biological Testing: IC₅₀ determination in enzyme assays (e.g., ACE2 inhibition) and cytotoxicity (MTT assays) .
  • Data Analysis: 3D-QSAR models (CoMFA/CoMSIA) correlate structural features (logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.